molecular formula C20H12ClN3O3 B6116474 2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline

2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline

Cat. No.: B6116474
M. Wt: 377.8 g/mol
InChI Key: MEJBKTGVMSYZQH-UHFFFAOYSA-N
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Description

2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a phenyl group, which is further substituted with a 4-chloro-2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction of 4-chloro-2-nitrophenol with a suitable phenyl derivative, followed by cyclization to form the quinoxaline ring. The reaction conditions often require high temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution of the chloro group can produce a variety of substituted quinoxalines .

Scientific Research Applications

2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline is unique due to its combination of a quinoxaline core with a 4-chloro-2-nitrophenoxy substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3/c21-14-7-10-20(19(11-14)24(25)26)27-15-8-5-13(6-9-15)18-12-22-16-3-1-2-4-17(16)23-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJBKTGVMSYZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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